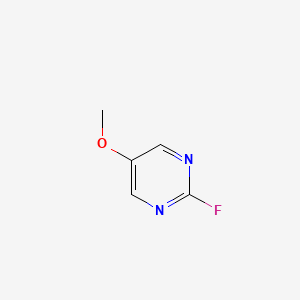
2-isocyanato-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-4-methylbenzonitrile is an organic compound with the molecular formula C9H6N2O. It is a derivative of benzonitrile, featuring an isocyanate group (-N=C=O) and a methyl group (-CH3) attached to the benzene ring. This compound is utilized in various scientific experiments and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the isocyanate group .
Industrial Production Methods: Industrial production of this compound often employs the phosgene method due to its efficiency. non-phosgene methods, such as reduction carbonylation and oxidation carbonylation, are also explored to minimize the use of toxic reagents .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanato-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbon dioxide and amines.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbon Dioxide and Amines: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
2-Isocyanato-4-methylbenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor for the development of pharmaceutical agents.
Industry: In the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-isocyanato-4-methylbenzonitrile involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
1-Isocyanato-4-methylbenzene: Similar structure but lacks the nitrile group.
4-Isocyanato-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness: 2-Isocyanato-4-methylbenzonitrile is unique due to the presence of both the isocyanate and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
85325-01-5 |
|---|---|
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



